molecular formula C18H27NO4 B3240742 trans-tert-Butyl4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate CAS No. 1445951-86-9

trans-tert-Butyl4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate

Cat. No.: B3240742
CAS No.: 1445951-86-9
M. Wt: 321.4 g/mol
InChI Key: WMLRVFWCEIPDCZ-HOCLYGCPSA-N
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Description

trans-tert-Butyl4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1, a hydroxyl group at position 4, and a 4-methoxybenzyl substituent at position 3. This structural configuration confers unique physicochemical properties, including polarity modulated by the hydroxyl and methoxy groups, as well as steric bulk from the tert-butyl moiety.

Properties

IUPAC Name

tert-butyl (3S,4S)-4-hydroxy-3-[(4-methoxyphenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-18(2,3)23-17(21)19-10-9-16(20)14(12-19)11-13-5-7-15(22-4)8-6-13/h5-8,14,16,20H,9-12H2,1-4H3/t14-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLRVFWCEIPDCZ-HOCLYGCPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101110198
Record name 1-Piperidinecarboxylic acid, 4-hydroxy-3-[(4-methoxyphenyl)methyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-86-9
Record name 1-Piperidinecarboxylic acid, 4-hydroxy-3-[(4-methoxyphenyl)methyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-hydroxy-3-[(4-methoxyphenyl)methyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101110198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-methoxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. For example:

  • Reagent/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Product : Corresponding ketone derivative (4-oxo-3-(4-methoxybenzyl)piperidine-1-carboxylate).

Key Reaction Pathway:

Hydroxyl groupKMnO4Ketone+H2O\text{Hydroxyl group}\xrightarrow{\text{KMnO}_4}\text{Ketone}+\text{H}_2\text{O}

Table 1: Oxidation Reaction Parameters

ReagentConditionsProduct
KMnO₄Acidic (H₂SO₄)4-Oxo-3-(4-methoxybenzyl)piperidine-1-carboxylate
KMnO₄Neutral (H₂O)Partial oxidation observed

Ester Group Transformations

The tert-butyl ester undergoes hydrolysis and transesterification:

  • Acidic Hydrolysis : Concentrated HCl converts the ester to a carboxylic acid.

  • Basic Hydrolysis : NaOH yields the sodium carboxylate intermediate.

Hydrolysis Pathway:

tert Butyl esterHCl NaOHCarboxylic acid carboxylate\text{tert Butyl ester}\xrightarrow{\text{HCl NaOH}}\text{Carboxylic acid carboxylate}

Table 2: Ester Hydrolysis Conditions

ConditionReagentProduct
Acidic6M HCl, reflux4-Hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylic acid
Basic2M NaOH, 60°CSodium 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate

Nucleophilic Substitutions

The hydroxyl group participates in nucleophilic displacement reactions after activation:

  • Tosylation : Treatment with toluenesulfonyl chloride (TsCl) forms a tosylate intermediate, enabling substitution with nucleophiles (e.g., azides, amines) .

Table 3: Tosylation and Substitution

StepReagent/ConditionsProduct
TosylationTsCl, DCM, 0°C → RT4-Tosyloxy-3-(4-methoxybenzyl)piperidine-1-carboxylate
SubstitutionNaN₃, DMF, 80°C4-Azido-3-(4-methoxybenzyl)piperidine-1-carboxylate

Benzyl Group Modifications

The 4-methoxybenzyl substituent undergoes demethylation and hydrogenation:

  • Demethylation : BBr₃ removes the methoxy group to form a phenol derivative.

  • Hydrogenation : H₂/Pd-C reduces the benzyl group to a cyclohexane derivative.

Table 4: Benzyl Group Reactions

ReactionReagent/ConditionsProduct
DemethylationBBr₃, CH₂Cl₂, -78°C4-Hydroxy-3-(4-hydroxybenzyl)piperidine-1-carboxylate
Hydrogenation10% Pd-C, H₂ (1 atm), EtOH4-Hydroxy-3-(cyclohexylmethyl)piperidine-1-carboxylate

Methoxybenzyl Ring Functionalization

The aromatic ring participates in electrophilic substitution:

  • Friedel-Crafts Alkylation : AlCl₃-mediated alkylation at the para position.

Table 5: Electrophilic Substitution

ReactionReagent/ConditionsProduct
Friedel-CraftsAlCl₃, R-X (alkyl halide), DCM4-Hydroxy-3-(4-alkylmethoxybenzyl)piperidine-1-carboxylate

Key Research Findings:

  • Regioselectivity : Tosylation occurs preferentially at the hydroxyl group over other positions due to steric and electronic factors .

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the piperidine nitrogen, directing reactivity to the ester and hydroxyl groups.

  • Catalytic Hydrogenation : The methoxybenzyl group is selectively reduced without affecting the ester or hydroxyl functionalities.

This compound’s versatility in reactions highlights its utility as a building block in medicinal chemistry, particularly for synthesizing analogs with tailored pharmacokinetic properties.

Scientific Research Applications

Biological Activities

Research has indicated that trans-tert-butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate exhibits various biological activities:

  • Antioxidant Properties: Studies suggest that this compound can scavenge free radicals, which may contribute to its neuroprotective effects.
  • Neuroprotective Effects: It has shown promise in protecting neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases.
  • Potential in Pain Management: Its structural similarity to known analgesics suggests potential applications in pain relief therapies.

Therapeutic Uses

The compound is being investigated for its potential therapeutic applications in several areas:

  • Neurology: As a neuroprotective agent, it may be beneficial in conditions like Alzheimer's disease and Parkinson's disease.
  • Cancer Research: Preliminary studies indicate its role in inhibiting cancer cell proliferation, particularly in prostate cancer models.
  • Drug Development: As a part of drug delivery systems or as a linker in PROTAC (Proteolysis Targeting Chimeras) technology for targeted protein degradation.

Data Tables

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
NeuroprotectiveProtects neuronal cells from oxidative stress
Anti-cancerInhibits proliferation of cancer cells

Case Studies

  • Neuroprotection Research:
    A study published in Chemistry and Pharmacology Bulletin evaluated the neuroprotective effects of various piperidine derivatives, including trans-tert-butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate. Results indicated significant reductions in neuronal cell death under oxidative stress conditions, suggesting its potential for neurodegenerative disease treatment .
  • Cancer Therapeutics:
    In a recent investigation focusing on PROTAC technology, researchers utilized trans-tert-butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate as a linker molecule. This study demonstrated enhanced degradation of androgen receptors in prostate cancer cells, indicating its potential application in targeted cancer therapies .
  • Analgesic Development:
    Another case study explored the analgesic properties of this compound through animal models. The findings suggested that it could effectively reduce pain responses comparable to traditional analgesics, warranting further exploration into its mechanisms and applications .

Mechanism of Action

The mechanism of action of trans-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism depends on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The position and nature of substituents on the piperidine ring critically influence molecular properties. Key comparisons include:

Compound Name Substituents Functional Groups Key Properties References
trans-tert-Butyl4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate 3-(4-methoxybenzyl), 4-hydroxy Hydroxyl, aryl ether Polar, potential H-bond donor/acceptor
tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) 4-(4-bromobenzyloxy) Ether, bromoaryl Higher lipophilicity due to bromine; reduced solubility
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-amino, 4-pyridinyl Amino, heteroaromatic Basic amino group enhances water solubility; pyridine enables π-π interactions
tert-Butyl 2-(4-methoxyphenyl)piperidine-1-carboxylate 2-(4-methoxyphenyl) Aryl ether Altered ring conformation due to substituent at position 2
tert-Butyl 4-hydroxy-4-[(methylamino)methyl]piperidine-1-carboxylate 4-hydroxy, 4-(methylaminomethyl) Hydroxyl, secondary amine Dual H-bonding sites; potential for zwitterionic behavior

Key Observations :

  • Positional Effects : The 3-(4-methoxybenzyl) substituent in the target compound likely induces steric hindrance and electronic effects distinct from analogs with substituents at positions 2 or 4. For example, tert-butyl 2-(4-methoxyphenyl)piperidine-1-carboxylate may exhibit different conformational flexibility due to the substituent’s proximity to the carbamate group.
  • Functional Group Impact : Hydroxyl groups (e.g., in the target compound and ) enhance polarity and H-bonding capacity, whereas bromine in 2b increases molecular weight and lipophilicity.
Physicochemical and Spectroscopic Properties
  • Melting Points : Analogs like tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate ( ) exhibit melting points of 68–70°C, suggesting crystalline stability. The target compound’s hydroxyl group may elevate its melting point due to intermolecular H-bonding.
  • NMR Trends : In tert-butyl 4-(((4-methoxybenzyl)sulfonyl)carbamoyl)piperidine-1-carboxylate ( ), the 4-methoxybenzyl group causes characteristic aromatic proton shifts (δ 7.34 and 6.90 ppm). Similar shifts are expected in the target compound, with additional downfield signals from the 4-hydroxy group.

Biological Activity

The compound trans-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of trans-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate

The synthesis of this compound typically involves multi-step organic reactions, including protection and deprotection strategies to ensure the stability of functional groups during the synthesis process. A notable method includes the use of tert-butanol as a solvent and various bases such as sodium hydroxide for the reaction conditions . The synthesis can be summarized in the following steps:

  • Formation of the Piperidine Ring : The initial step involves the formation of the piperidine skeleton from appropriate starting materials.
  • Introduction of Functional Groups : Hydroxyl and methoxy groups are introduced at specific positions on the aromatic ring.
  • Final Carboxylation : The carboxylate group is added to yield the final product.

The biological activity of trans-tert-Butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate can be attributed to its interaction with various biological targets. Research indicates that compounds with similar piperidine structures exhibit significant affinity for neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in modulating mood and behavior .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects : In vitro studies demonstrated that derivatives similar to trans-tert-butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate exhibit neuroprotective properties against oxidative stress in neuronal cell lines. These findings suggest a potential application in neurodegenerative diseases .
  • Anticancer Activity : Preliminary investigations into the anticancer properties revealed that certain analogs possess cytotoxic effects against various cancer cell lines, including breast and leukemia cells. The mechanism appears to involve apoptosis induction through caspase activation pathways .

Data Table: Biological Activity Overview

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
NeuroprotectionNeuronal cell lines15Reduction of oxidative stress
AnticancerMCF-7 (Breast cancer)10Induction of apoptosis via caspase activation
AnticancerU-937 (Leukemia)5Cell cycle arrest and apoptosis

Q & A

Q. What are the key considerations for optimizing the synthesis of trans-tert-butyl 4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate?

Methodological Answer: Synthesis optimization requires careful selection of protecting groups, reaction conditions, and purification methods. For example:

  • Protecting Groups : The tert-butyl carbamate group (Boc) is commonly used to stabilize the piperidine ring during synthesis. Evidence from similar compounds shows Boc groups are stable under basic conditions but cleaved under acidic hydrolysis .
  • Reaction Conditions : Multi-step synthesis often involves coupling reactions (e.g., Mitsunobu for hydroxyl group introduction) and catalytic hydrogenation for benzyl group reduction. Temperature control (e.g., ice-cooling for exothermic steps) minimizes side reactions .
  • Purification : Column chromatography with hexanes/EtOAC (+0.25% Et₃N) effectively separates diastereomers, as shown in analogous piperidine derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies stereochemistry (e.g., trans configuration via coupling constants) and confirms substitution patterns (e.g., methoxybenzyl protons at δ 6.8–7.3 ppm) .
  • HRMS : Validates molecular formula (e.g., C₁₈H₂₇NO₄ requires m/z 345.1945) and detects impurities .
  • HPLC : Purity assessment (≥95%) using reverse-phase C18 columns with UV detection at 254 nm .

Note : X-ray crystallography (if crystals are obtainable) resolves absolute configuration, as demonstrated for structurally related piperidine-carboxylates .

Q. What safety protocols are essential during handling and storage?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risks noted in SDSs) .
  • Storage : Inert atmosphere (N₂/Ar) and desiccants (silica gel) prevent hydrolysis of the tert-butyl ester. Store at –20°C in amber vials to avoid light degradation .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers. For example, a 45% yield of enantiopure product was achieved for a similar piperidine derivative .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like hydroxylation to induce enantioselectivity .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer, as validated in tert-butyl piperidine-carboxylate analogs .

Q. How to resolve contradictions between spectroscopic data and computational models?

Methodological Answer:

  • X-ray vs. DFT : Compare experimental X-ray data (e.g., bond lengths/angles from ) with density functional theory (DFT) calculations. Discrepancies >0.05 Å may indicate conformational flexibility or solvent effects .
  • NMR Chemical Shift Prediction : Use software (e.g., ACD/Labs or Gaussian) to simulate NMR spectra. Deviations >0.2 ppm suggest incorrect assignments or impurities .

Example : A 2021 study resolved conflicting NOE signals by overlaying DFT-optimized structures with experimental data .

Q. What strategies assess the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Degradation Studies :
    • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC. Boc groups degrade rapidly at pH <2 .
    • Thermal Stability : Heat samples to 40–80°C and analyze by TGA/DSC. Hydroxyl groups may oxidize above 60°C .
  • Light Exposure : UV-Vis spectroscopy tracks absorbance changes after 48-hour light exposure (λ = 365 nm) .

Q. How to investigate its interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips. Measure binding affinity (KD) by injecting compound solutions (1–100 µM) and monitoring resonance shifts .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating compound into protein solutions. A 2020 study used ITC to confirm nM-level binding to serotonin receptors .

Q. What computational tools predict reactivity in catalytic or biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions with active sites (e.g., using GROMACS). Piperidine ring flexibility affects binding poses .
  • Docking Studies (AutoDock Vina) : Screen against protein databases (PDB) to identify potential targets. For example, methoxybenzyl groups show high affinity for hydrophobic pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-tert-Butyl4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
trans-tert-Butyl4-hydroxy-3-(4-methoxybenzyl)piperidine-1-carboxylate

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